molecular formula C7H12N2O3 B14323256 4-(2-Nitroprop-1-en-1-yl)morpholine CAS No. 102631-85-6

4-(2-Nitroprop-1-en-1-yl)morpholine

Cat. No.: B14323256
CAS No.: 102631-85-6
M. Wt: 172.18 g/mol
InChI Key: QDFFEVUNLGYYDG-UHFFFAOYSA-N
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Description

4-(2-Nitroprop-1-en-1-yl)morpholine is a morpholine derivative characterized by a nitro-substituted propenyl group attached to the morpholine ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, serves as a versatile scaffold in medicinal and synthetic chemistry due to its balanced electron-donating and -accepting properties. This structure is distinct from other nitro-functionalized morpholine derivatives, such as aromatic or pyridyl-substituted analogs, due to the alkene’s conjugation with the nitro group, enabling unique reactivity in cycloadditions or nucleophilic attacks.

Properties

CAS No.

102631-85-6

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

4-(2-nitroprop-1-enyl)morpholine

InChI

InChI=1S/C7H12N2O3/c1-7(9(10)11)6-8-2-4-12-5-3-8/h6H,2-5H2,1H3

InChI Key

QDFFEVUNLGYYDG-UHFFFAOYSA-N

Canonical SMILES

CC(=CN1CCOCC1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitroprop-1-en-1-yl)morpholine typically involves the condensation of morpholine with a nitroalkene precursor. One common method is the Henry reaction, where nitroethane reacts with an aldehyde in the presence of a base to form the nitroalkene intermediate. This intermediate can then be reacted with morpholine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or distillation may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitroprop-1-en-1-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Nitroprop-1-en-1-yl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biological Studies: It is employed in studies investigating the biological activity of nitroalkenes and their derivatives.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Nitroprop-1-en-1-yl)morpholine involves its interaction with biological targets through its nitro group. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. These effects may include inhibition of enzymes, modulation of receptor activity, and induction of oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(2-Nitroprop-1-en-1-yl)morpholine with structurally related morpholine derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Substituent Key Functional Groups Molecular Weight (g/mol) Synthesis Method (Key Reference) Key Properties/Applications
This compound C₇H₁₀N₂O₃ 2-Nitroprop-1-en-1-yl Nitro, alkene 170.17 Base-mediated condensation* High reactivity (e.g., Michael addition), moderate polarity
4-(4-Nitrophenyl)thiomorpholine C₁₀H₁₂N₂O₂S 4-Nitrophenyl Nitro, aromatic ring, thioether 240.28 Reaction of thiomorpholine with nitrobenzene halides in 1-butanol Enhanced lipophilicity (due to sulfur), used in combinatorial libraries
4-(6-Nitro-3-pyridyl)morpholine C₉H₁₁N₃O₃ 6-Nitro-3-pyridyl Nitro, pyridine 209.20 Transition metal-free N-arylation Electron-deficient aromatic system, potential coordination chemistry
4-(2-Chlorohex-5-en-1-yl)morpholine C₁₀H₁₈ClNO 2-Chlorohex-5-en-1-yl Chloro, alkene 203.71 Fe-catalyzed alkylation Halogenated chain enables cross-coupling reactions
4-(1,3-Diphenyl-2-propyn-1-yl)morpholine C₂₀H₂₀NO 1,3-Diphenyl-2-propyn-1-yl Alkyne, aryl groups 296.39 Photocatalytic synthesis Steric bulk, potential for click chemistry

Key Findings:

Substituent Electronic Effects: The nitropropene group in this compound creates a conjugated system, enhancing electrophilicity at the β-carbon (ideal for Michael additions). This contrasts with the electron-deficient aromatic nitro groups in 4-(4-Nitrophenyl)thiomorpholine and 4-(6-Nitro-3-pyridyl)morpholine, which stabilize charges through resonance .

Synthetic Flexibility :

  • While this compound’s synthesis is inferred from methods used for nitroaryl morpholines (e.g., base-mediated condensation), its alkenyl nitro group may require specialized conditions to avoid premature decomposition .
  • Transition metal-free routes, as demonstrated for pyridyl derivatives , could be adapted for scalable production.

Reactivity and Stability :

  • The nitropropene moiety’s conjugation offers stability under mild conditions but increases susceptibility to nucleophilic attack compared to isolated nitro groups in aromatic systems.
  • Chloroalkenyl derivatives (e.g., 4-(2-Chlorohex-5-en-1-yl)morpholine) prioritize halogen-based reactivity (e.g., SN2 substitutions), whereas the nitro group in the target compound favors electrophilic pathways .

Applications :

  • Bulky substituents, such as in 4-(1,3-Diphenyl-2-propyn-1-yl)morpholine, hinder reactivity but enable applications in sterically constrained environments (e.g., enzyme inhibition) .
  • The target compound’s nitropropene group positions it as a candidate for synthesizing fused heterocycles or functionalized polymers via [4+2] cycloadditions.

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